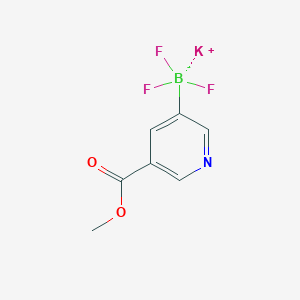
tert-butyl N-(4-methylfuran-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(4-methylfuran-3-yl)carbamate: is an organic compound that features a tert-butyl group attached to a carbamate moiety, which is further linked to a 4-methylfuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-methylfuran-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-methylfuran-3-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
tert-Butyl chloroformate+4-methylfuran-3-amine→tert-butyl N-(4-methylfuran-3-yl)carbamate+HCl
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-(4-methylfuran-3-yl)carbamate can undergo oxidation reactions, particularly at the furan ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the carbamate group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols can replace the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced carbamate derivatives.
Substitution: Substituted carbamate products with different nucleophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-(4-methylfuran-3-yl)carbamate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound to investigate the metabolism of carbamate-containing drugs.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its unique structure can be exploited to develop novel therapeutic agents with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of various chemicals. Its stability and reactivity make it suitable for large-scale chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of tert-butyl N-(4-methylfuran-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-(4-formylbenzyl)carbamate
- tert-Butyl N-(4-methylphenyl)carbamate
- tert-Butyl N-(4-methoxyphenyl)carbamate
Comparison: tert-Butyl N-(4-methylfuran-3-yl)carbamate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds with benzyl or phenyl groups. The furan ring can undergo different types of chemical reactions, such as Diels-Alder reactions, which are not possible with benzyl or phenyl derivatives. Additionally, the furan ring can enhance the compound’s ability to interact with biological targets through π-π interactions, making it a valuable scaffold in drug design.
Eigenschaften
Molekularformel |
C10H15NO3 |
|---|---|
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
tert-butyl N-(4-methylfuran-3-yl)carbamate |
InChI |
InChI=1S/C10H15NO3/c1-7-5-13-6-8(7)11-9(12)14-10(2,3)4/h5-6H,1-4H3,(H,11,12) |
InChI-Schlüssel |
UGRUGXKQYCLZOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=COC=C1NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



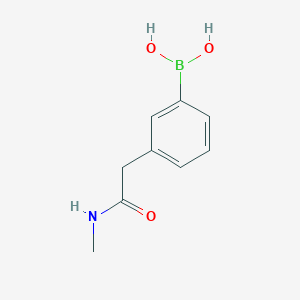

![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-2'-one](/img/structure/B15299008.png)

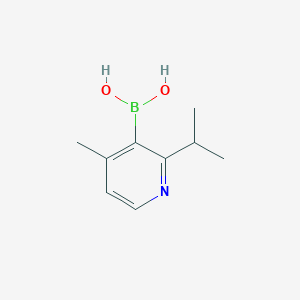
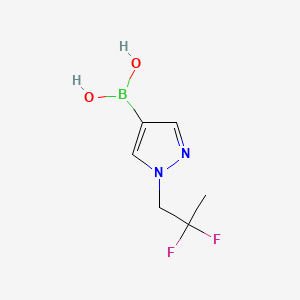
![N-{4-[(6-bromopyridin-2-yl)amino]butyl}-2-phenylacetamide](/img/structure/B15299020.png)

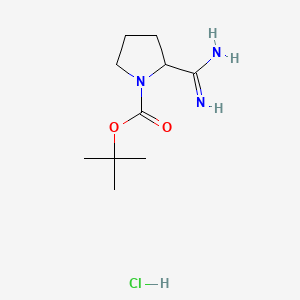

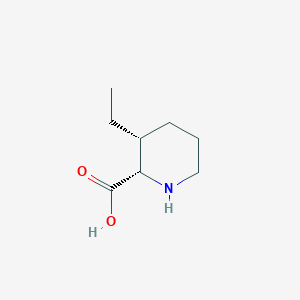
![Methyl 3-(carboxy)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15299040.png)
